![molecular formula C16H13NOS B14293490 2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one CAS No. 112606-54-9](/img/structure/B14293490.png)
2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one is an organic compound with a complex structure that includes a benzothiophene core and a phenylethanimidoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one typically involves the reaction of benzothiophene derivatives with phenylethanimidoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The phenylethanimidoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, leading to inhibition or activation of their function. The benzothiophene core can also participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1E)-N-Phenylethanimidoyl]-1H-indene-1,3(2H)-dione: This compound has a similar structure but with an indene core instead of a benzothiophene core.
N-Phenylbenzamide: This compound lacks the thiophene ring but has a similar phenylethanimidoyl group.
Uniqueness
2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Propriétés
Numéro CAS |
112606-54-9 |
|---|---|
Formule moléculaire |
C16H13NOS |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
2-(C-methyl-N-phenylcarbonimidoyl)-1-benzothiophen-3-one |
InChI |
InChI=1S/C16H13NOS/c1-11(17-12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)19-16/h2-10,16H,1H3 |
Clé InChI |
PUADCGFFKBHIHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1)C2C(=O)C3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


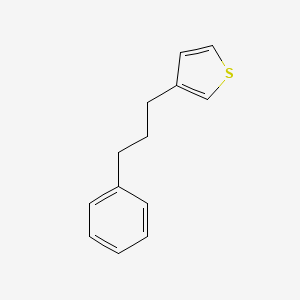
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
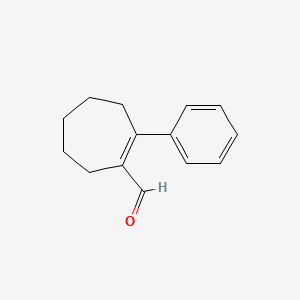
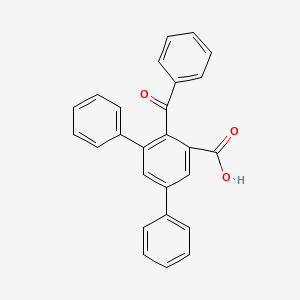
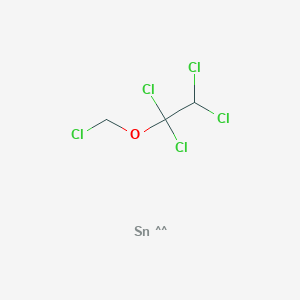

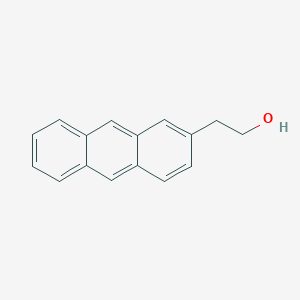
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)



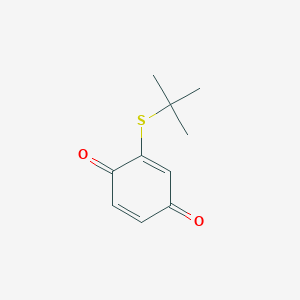
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
